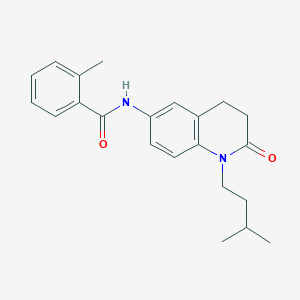

![molecular formula C19H16BrNO2 B2961141 4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid CAS No. 354812-80-9](/img/structure/B2961141.png)

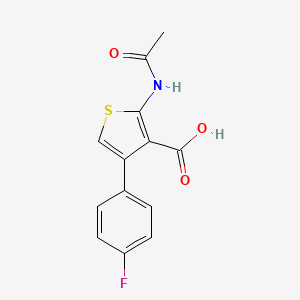

4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a quinoline ring, a cyclopentane ring, a carboxylic acid group, and a bromophenyl group. Quinoline derivatives are known to have various biological activities and are used in drug research and development .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One common method is the Pfitzinger reaction, which involves the condensation of isatins with sodium pyruvate . Other methods involve reactions of anilines with malonic acid equivalents .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The quinoline ring system is a bicyclic compound that includes a benzene ring fused with a pyridine ring . The cyclopentane is a simple cyclic alkane, and the bromophenyl group consists of a benzene ring with a bromine atom attached.Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. Generally, quinoline derivatives are aromatic and may exhibit properties such as planarity, conjugation, and resonance stability .Aplicaciones Científicas De Investigación

Drug Design and Medicinal Chemistry

Quinoline and its derivatives are recognized for their broad spectrum of bioactivity, making them a core template in drug design. The compound could serve as a pharmacophore due to its structural complexity and potential bioactivity. It may lead to the development of new drugs with improved efficacy and safety profiles .

Synthetic Chemistry

The synthetic versatility of quinoline motifs allows for the creation of numerous derivatives through various chemical reactions. For instance, the aza-Diels Alder reaction and hydrogenation are two methods that can be used to synthesize diverse quinoline derivatives, which can then be further functionalized for a range of applications .

Biological Activity Studies

Quinoline derivatives have been studied for their biological activities, including antibacterial, antifungal, and antiparasitic properties. The compound could be investigated for similar activities, contributing to the discovery of new treatments for infectious diseases .

Pharmacological Applications

The therapeutic potential of quinoline derivatives extends to anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities. Research into these areas could lead to the development of novel therapies for various health conditions .

Neurotoxicity Research

Studies on the neurotoxic potentials of quinoline derivatives are crucial for understanding their effects on the nervous system. This compound could be used in research to assess its impact on enzymes like acetylcholinesterase, which is important for nerve pulse transmission .

Oxidative Stress and Cellular Damage

Quinoline derivatives can be used to study oxidative stress and its implications for cellular damage. This research is vital for developing strategies to combat diseases associated with oxidative stress, such as neurodegenerative disorders .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO2/c20-12-5-1-4-11(10-12)17-14-7-2-6-13(14)15-8-3-9-16(19(22)23)18(15)21-17/h1-6,8-10,13-14,17,21H,7H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYQVSHWFNVJAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=CC=C3C(=O)O)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

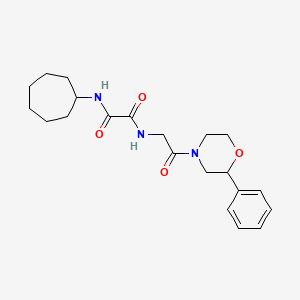

![N-(Cyanomethyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2961058.png)

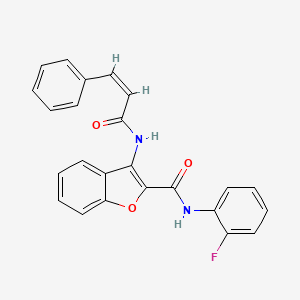

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2961061.png)

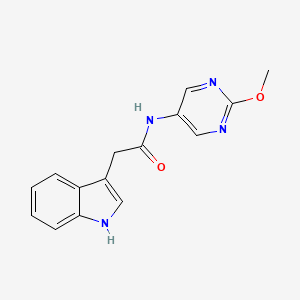

![[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B2961065.png)

![2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2961070.png)

![1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2961076.png)

![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2961079.png)

![3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2961081.png)